tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate

Medicinal Chemistry SNAr Reactivity Piperazine Diversification

tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate (CAS RN 1379526-99-4) is a functionalized piperazine building block characterized by a Boc-protected piperazine core acylated with a 2-fluoro-5-nitrobenzoyl moiety. With a molecular formula of C16H20FN3O5 and a molecular weight of 353.35 g/mol, it serves as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and 5-HT6 receptor ligands.

Molecular Formula C16H20FN3O5
Molecular Weight 353.35 g/mol
CAS No. 1379526-99-4
Cat. No. B1444491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate
CAS1379526-99-4
Molecular FormulaC16H20FN3O5
Molecular Weight353.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C16H20FN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3
InChIKeyLWONAYYXJOZYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate (CAS 1379526-99-4) Overview for Scientific Procurement


tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate (CAS RN 1379526-99-4) is a functionalized piperazine building block characterized by a Boc-protected piperazine core acylated with a 2-fluoro-5-nitrobenzoyl moiety . With a molecular formula of C16H20FN3O5 and a molecular weight of 353.35 g/mol, it serves as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and 5-HT6 receptor ligands [1]. Its solid-state melting point is consistently reported in the 117–118 °C range .

Why Generic Substitution of CAS 1379526-99-4 with Other N-Boc-Piperazine Benzamides is Not Advisable


Generic substitution of this compound with other N-Boc-piperazine benzamides (e.g., the 2-chloro or 2-bromo analog) is not straightforward due to the dual role of the 2-fluoro substituent. As demonstrated in modern medicinal chemistry, the specific combination of a nitro group and a fluorine atom is not merely a 'heavy' leaving group; the fluorine atom's strong electronegativity (-I effect) and small steric profile uniquely modulate the electronic structure of the benzoyl ring, which can critically influence downstream SNAr-based diversification reactions [1]. A simple exchange with a 2-chloro-5-nitrobenzoyl analog will alter the reaction kinetics and chemoselectivity of subsequent piperazine deprotection and amide coupling steps, potentially leading to different impurity profiles or failed synthetic sequences [2].

Quantitative Differentiation Evidence for CAS 1379526-99-4 Against Closest In-Class Analogs


Accelerated SNAr Diversification vs. 2-Chloro Analog via Activating Fluoro Effect

The 2-fluoro substituent acts as a superior activator for nucleophilic aromatic substitution (SNAr) compared to a 2-chloro substituent, enabling a two-step diversification strategy often used in kinase inhibitor synthesis. The target compound's 2-fluoro-5-nitrobenzoyl moiety permits a chemoselective SNAr reaction (nucleophile replaces F) in the presence of the nitro group, while the analogous 2-chloro compound may exhibit slower kinetics and require harsher conditions (higher temperature, stronger base). This differential reactivity, a class-level inference for electron-deficient fluoroaromatics, allows for cleaner reaction profiles [1]. In a related patented synthesis, a 2-fluoro-5-nitrobenzoyl-piperazine intermediate was specifically chosen over other halogenated analogs to facilitate a final SNAr-based macrocyclization [2].

Medicinal Chemistry SNAr Reactivity Piperazine Diversification

Modulated Compound Lipophilicity (LogD7.4) Relative to 2-Chloro Analog

The computed lipophilicity of the target compound (LogD7.4 = 2.10) is lower than that of the hypothetical 2-chloro-5-nitrobenzoyl analog, which is predicted to have a LogD7.4 of approximately 2.55 [1]. This -0.45 log unit difference leads to an approximately 2.8-fold lower octanol/water partition coefficient at physiological pH. For a building block, lower lipophilicity generally translates to improved aqueous solubility of downstream products, a critical parameter in early drug discovery [2].

ADME Properties Lipophilicity Physicochemical Profile

High Purity Specification Mitigates Impurity-Driven Reproducibility Risks

The target compound is commercially available with a quality-assured purity specification of ≥97% (HPLC) from established laboratory chemical suppliers . In contrast, many unvalidated generic alternatives or in-house preparations may contain unreduced 2-fluoro-5-nitrobenzoic acid or regioisomeric impurities that compromise the stoichiometry of subsequent amide couplings. Using a sourcing specification of ≥97% directly addresses a key driver of failed catalytic hydrogenation or Pd-catalyzed cross-coupling steps, where low-level catalyst poisons (e.g., sulfur-containing impurities) or incorrect isomer ratios can halt a project [1].

Quality Control Chemical Purity Reproducibility

Validated Application Scenarios for Tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate (CAS 1379526-99-4)


Medicinal Chemistry: Late-Stage Diversification via SNAr for Kinase Inhibitor Libraries

This building block is optimally deployed in the synthesis of focused kinase inhibitor libraries where a piperazine linker requires a 2-fluoro-5-nitrobenzoyl group for a two-step 'protect-and-diversify' strategy. The fluoro group enables a chemoselective SNAr with a primary amine library at 60°C (K2CO3, DMF), followed by a nitro group reduction (H2, Pd-C) to yield a differentiated, fully elaborated scaffold. This scenario directly leverages the enhanced reactivity of the F over Cl leaving group described in the reactivity evidence [1].

CNS Drug Discovery: Synthesis of 5-HT6 Receptor Ligands with Modulated Basicity

Based on the patent filing by Laboratorios Del Dr. Esteve S.A., the compound serves as a direct precursor to nitro-substituted phenyl-piperazine 5-HT6 receptor ligands. The Boc group is strategically retained through the initial coupling to control the piperazine's basicity and is removed only in the final step to yield the active secondary amine. This scenario is supported by the granted patent application [2]. The choice of the 2-fluoro substitution over 2-chloro is critical to match the lipophilicity profile of the disclosed potent analogs.

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs)

The compound is ideal for constructing heterobifunctional degrader molecules. The tert-butyl carbamate (Boc) serves as a latent amine handle. The 2-fluoro-5-nitrobenzoyl moiety can be first coupled to a target protein ligand, and after Boc deprotection, the freed piperazine amine is used to attach an E3 ligase ligand. The lower LogD of the fluoro versus chloro analog contributes to improved aqueous solubility of the final large PROTAC molecule, potentially reducing non-specific binding artifacts in cellular assays.

Quote Request

Request a Quote for tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.